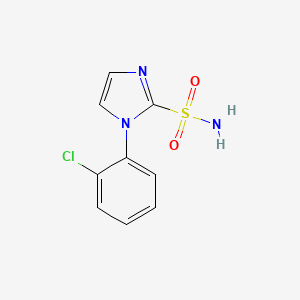

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide

Description

Properties

CAS No. |

89517-97-5 |

|---|---|

Molecular Formula |

C9H8ClN3O2S |

Molecular Weight |

257.70 g/mol |

IUPAC Name |

1-(2-chlorophenyl)imidazole-2-sulfonamide |

InChI |

InChI=1S/C9H8ClN3O2S/c10-7-3-1-2-4-8(7)13-6-5-12-9(13)16(11,14)15/h1-6H,(H2,11,14,15) |

InChI Key |

GKVBTYVTXIFBPL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C=CN=C2S(=O)(=O)N)Cl |

Origin of Product |

United States |

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Reaction

A common approach to prepare sulfonamide derivatives of imidazole involves reacting the imidazole derivative with a sulfonyl chloride under basic conditions. The sulfonyl chloride acts as the sulfonamide source, reacting with the nucleophilic nitrogen or carbon site on the imidazole ring.

- Reaction Conditions: Typically, the reaction is carried out in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile at room temperature.

- Base: Triethylamine or similar organic bases are used to neutralize the hydrochloric acid generated and to facilitate the reaction.

- Catalyst: 4-Dimethylaminopyridine (DMAP) is often added in catalytic amounts to enhance the reaction rate.

- Workup: After completion, the reaction mixture is extracted with dichloromethane, washed with brine, dried over anhydrous magnesium sulfate, and the product is purified by recrystallization from ethanol.

This method is supported by patent literature describing the preparation of high-purity sulfonamide compounds with similar structural motifs, where the sulfonylation step is critical for introducing the sulfonamide group with high yield and purity (HPLC purity >99%).

Stepwise Synthesis Using Chloroacetyl or Dichloracetyl Chloride

In some synthetic routes, chloroacetyl chloride or dichloracetyl chloride is used to introduce a sulfonamide intermediate, which is then converted to the final sulfonamide compound.

- Procedure: The imidazole derivative is reacted with chloroacetyl chloride in the presence of triethylamine and DMAP in THF at room temperature.

- Reaction Time: Typically 1–3 hours until completion as monitored by HPLC.

- Purification: Similar extraction and recrystallization steps as above.

- Characterization: The product is confirmed by ^1H NMR, showing characteristic aromatic and methylene proton signals, and by HPLC purity analysis.

Nucleophilic Substitution on Phenacyl Bromide Derivatives

Another approach involves the nucleophilic substitution reaction of imidazole with 2-chlorophenyl-substituted phenacyl bromide derivatives.

- Mechanism: The imidazole nitrogen acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide, displacing bromide in an SN2 reaction.

- Conditions: The reaction is performed in acetone with triethylamine to deprotonate the imidazole nitrogen.

- Yields: Moderate to good yields (51–62%) are reported.

- Subsequent Sulfonylation: The resulting 1-(2-chlorophenyl)imidazole intermediate is then sulfonylated to introduce the sulfonamide group.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Solvent | Base/Catalyst | Reaction Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Sulfonyl chloride reaction | Sulfonyl chloride, imidazole derivative | THF, Acetonitrile | Triethylamine, DMAP | Room temp, 1–3 h | >99% purity (HPLC) | High purity, scalable |

| Chloroacetyl chloride route | Chloroacetyl chloride, imidazole | THF | Triethylamine, DMAP | Room temp, 1–2 h | ~99% purity (HPLC) | Intermediate formation step |

| Nucleophilic substitution | Phenacyl bromide derivative, imidazole | Acetone | Triethylamine | Room temp | 51–62% yield | Requires subsequent sulfonylation |

| Sulfur-containing reducing agents | Metal salts (e.g., sodium metabisulfite) | Polar organic solvents | None specified | Mild conditions | Not specified | Alternative mild method, less common |

Research Findings and Characterization

- Spectroscopic Data: ^1H NMR spectra typically show aromatic proton multiplets around δ 7.2–7.9 ppm, methylene protons near δ 4.7–5.0 ppm, and sulfonamide NH signals.

- FT-IR: Characteristic sulfonamide S=O stretching bands appear near 1350 and 1170 cm^−1.

- Purity Assessment: High-performance liquid chromatography (HPLC) is used to confirm purity, often exceeding 99% after purification.

- Physical State: The final product is usually obtained as a white solid after recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Biological Activity

1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide, a derivative of imidazole, has garnered attention for its diverse biological activities. This compound is part of a larger class of imidazole derivatives known for their pharmacological potential, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : C10H10ClN3O2S

- Molecular Weight : 257.72 g/mol

- CAS Number : 89517-97-5

The biological activity of 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group enhances its interaction with carbonic anhydrases (CAs), which are critical in regulating pH and fluid balance in biological systems.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating the antibacterial effects against Staphylococcus aureus and Escherichia coli, 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide demonstrated notable inhibition, comparable to standard antibiotics such as norfloxacin.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide | 32 µg/mL |

| Norfloxacin | 16 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of various cancer cell lines, including pancreatic (Panc-1) and breast cancer (MCF-7) cells. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| Panc-1 | 5.4 |

| MCF-7 | 4.8 |

| HT-29 | 6.1 |

| A-549 | 7.3 |

Anti-inflammatory Activity

There is evidence suggesting that imidazole derivatives can modulate inflammatory responses. In animal models, treatment with 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide resulted in reduced levels of pro-inflammatory cytokines, indicating potential use in inflammatory diseases.

Study on Carbonic Anhydrases

A significant study focused on the inhibition of tumor-associated carbonic anhydrases (CAs IX and XII). The compound exhibited selective inhibition against these isoforms while showing minimal activity against cytosolic isoforms (hCA I and II). This selectivity suggests its potential as a therapeutic agent in cancer treatment.

Synthesis and Evaluation

Recent advancements in synthetic methodologies have allowed for the efficient production of this compound, enhancing its availability for biological evaluation. A review highlighted various synthetic routes that yield high purity and yield, facilitating further pharmacological studies.

Comparison with Similar Compounds

Substituent Diversity and Electronic Effects

- N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide (): This derivative incorporates a nitro group (electron-withdrawing) and a phenylsulfonylmethyl group, enhancing electrophilicity and steric bulk.

Clotrimazole (1-[(2-Chlorophenyl)diphenylmethyl]-1H-imidazole) ():

The bulky diphenylmethyl group in clotrimazole facilitates hydrophobic interactions with fungal cytochrome P450 enzymes, a key mechanism in its antifungal activity. The absence of this group in the target compound suggests divergent biological targets, possibly favoring interactions with polar residues .- 2-Chloro-1-(2-chlorophenyl)-5-(2,6-difluorophenyl)-1H-imidazole (): Dual halogenation (Cl and F) increases lipophilicity, which may enhance membrane permeability but reduce solubility.

Sulfonamide-Containing Analogues

1-Propyl-1H-imidazole-2-sulfonamide ():

The propyl group at the 1-position reduces aromaticity, limiting π-π stacking interactions critical for target binding. The 2-chlorophenyl group in the target compound may improve binding affinity to aromatic-rich biological targets .1-Methyl-1H-imidazole-2-sulfonamide ():

The methyl substituent lacks the steric and electronic contributions of the 2-chlorophenyl group, likely diminishing both stability and target selectivity .- This contrasts with the target compound’s flexible imidazole and polar sulfonamide .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Key Features |

|---|---|---|---|---|---|

| 1-(2-Chlorophenyl)-1H-imidazole-2-sulfonamide | 2-Chlorophenyl (1), Sulfonamide (2) | ~257.7 | ~1.8 | Moderate (polar) | Balanced lipophilicity, H-bond donor |

| Clotrimazole | Diphenylmethyl (1), Cl (2) | 344.8 | ~5.2 | Low | High lipophilicity, antifungal |

| 1-Propyl-1H-imidazole-2-sulfonamide | Propyl (1), Sulfonamide (2) | ~189.2 | ~0.5 | High | Low steric hindrance, high solubility |

| 2-((2-Chlorobenzyl)thio)-4,5-dihydro-1H-imidazole | 2-Chlorobenzylthio (2) | ~226.7 | ~2.5 | Moderate | Conformationally rigid, thioether |

Note: Data inferred from structural analysis; experimental values may vary.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.